molecular formula C28H28O2 B12756749 Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- CAS No. 81762-07-4

Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl-

Cat. No.: B12756749
CAS No.: 81762-07-4
M. Wt: 396.5 g/mol
InChI Key: KDLQRFWJFBUQAN-UHFFFAOYSA-N
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Description

Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- is a complex organic compound with a molecular formula of C27H26O2. This compound is characterized by its naphthalene core, which is substituted with a 1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl group at the 2-position and a methyl group at the 6-position. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of naphthalene derivatives followed by etherification and methylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the naphthalene ring is substituted with various electrophiles under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)

Major Products Formed

The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenothrin: A similar compound with insecticidal properties, known for its use in pest control.

    Cyclopropanecarboxylic acid derivatives: Compounds with similar structural features and applications in organic synthesis.

Uniqueness

Naphthalene, 2-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-6-methyl- is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

81762-07-4

Molecular Formula

C28H28O2

Molecular Weight

396.5 g/mol

IUPAC Name

2-methyl-6-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]naphthalene

InChI

InChI=1S/C28H28O2/c1-21-12-13-24-18-25(15-14-23(24)16-21)28(2,3)20-29-19-22-8-7-11-27(17-22)30-26-9-5-4-6-10-26/h4-18H,19-20H2,1-3H3

InChI Key

KDLQRFWJFBUQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(C)(C)COCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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